molecular formula C15H13NO3 B6271961 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 2241130-95-8

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B6271961
CAS No.: 2241130-95-8
M. Wt: 255.3
InChI Key:
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Description

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with a benzodioxepine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or a pyridine halide as the coupling partner.

    Formylation: The final step involves the formylation of the benzodioxepine ring to introduce the aldehyde group. This can be achieved using formylating agents such as Vilsmeier-Haack reagent or by oxidation of a methyl group using reagents like selenium dioxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents, nucleophilic reagents like amines or thiols.

Major Products

    Oxidation: 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

    Reduction: 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its ability to undergo various chemical modifications makes it a useful tool for probing the structure-activity relationships of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like 4-pyridinecarboxaldehyde

Properties

CAS No.

2241130-95-8

Molecular Formula

C15H13NO3

Molecular Weight

255.3

Purity

0

Origin of Product

United States

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